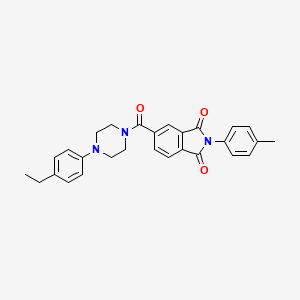

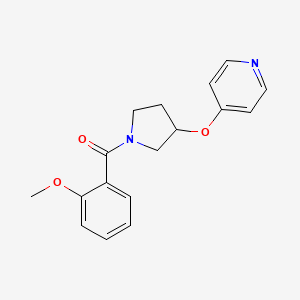

![molecular formula C18H18F2N2O6S2 B2464076 N-{3-[(二氟甲基)磺酰基]苯基}-4-(4-吗啉基磺酰基)苯甲酰胺 CAS No. 690249-73-1](/img/structure/B2464076.png)

N-{3-[(二氟甲基)磺酰基]苯基}-4-(4-吗啉基磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-{3-[(Difluoromethyl)sulfonyl]phenyl}-4-(4-morpholinylsulfonyl)benzamide” is a chemical compound with the molecular formula C18H18F2N2O6S2. It has an average mass of 460.472 Da and a monoisotopic mass of 460.057434 Da .

Synthesis Analysis

The synthesis of compounds like “N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(4-morpholinylsulfonyl)benzamide” often involves difluoromethylation processes. These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Chemical Reactions Analysis

The chemical reactions involving “N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(4-morpholinylsulfonyl)benzamide” are likely to involve difluoromethylation processes. Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .科学研究应用

酶抑制

芳香磺酰胺,如“N-{3-[(二氟甲基)磺酰基]苯基}-4-(4-吗啉基磺酰基)苯甲酰胺”,已被确认为碳酸酐酶同工酶的抑制剂,显示出纳摩尔半数最大抑制浓度。这些化合物在不同同工酶中表现出不同的活性,展示了选择性治疗靶向的潜力 (Supuran、Maresca、Gregáň 及 Remko,2013 年)。

抗菌和调节活性

化合物“N-{3-[(二氟甲基)磺酰基]苯基}-4-(4-吗啉基磺酰基)苯甲酰胺”属于以其抗菌特性而闻名的磺酰胺类。研究表明其在调节抗菌剂对标准和多重耐药菌株和真菌的活性方面具有潜力,提高了现有抗菌疗法的有效性 (Oliveira 等人,2015 年)。

磺酰胺基团的前药形式

探索模型磺酰胺的各种 N-酰基衍生物的潜在前药应用是另一个重要的研究领域。对这些衍生物进行稳定性和酶促水解评估以释放母体磺酰胺,表明了一种有希望的方法来提高磺酰胺类药物的生物利用度和功效 (Larsen、Bundgaard 及 Lee,1988 年)。

新型化合物的合成

对含有磺酰胺基团的新型化合物的合成进行研究,已发现具有潜在药物开发和材料科学应用的新材料。创建具有增强溶解度、稳定性和生物活性的化合物为治疗各种疾病和病症开辟了新途径 (Ye 等人,2014 年)。

未来方向

The future directions in the research and application of this compound could involve further exploration of difluoromethylation processes, particularly those that can transfer CF2H to C (sp2) sites . This could streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .

属性

IUPAC Name |

N-[3-(difluoromethylsulfonyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O6S2/c19-18(20)29(24,25)16-3-1-2-14(12-16)21-17(23)13-4-6-15(7-5-13)30(26,27)22-8-10-28-11-9-22/h1-7,12,18H,8-11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICBRHWSSKWXSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-3-[2-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2463993.png)

![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B2463995.png)

![1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2464000.png)

![N-(3,4-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2464004.png)

![8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2464008.png)

![ethyl 4-[({2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}amino)sulfonyl]benzoate](/img/structure/B2464011.png)

![3-[(2,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2464012.png)